1-Chlorodibenzo-p-dioxin

Description

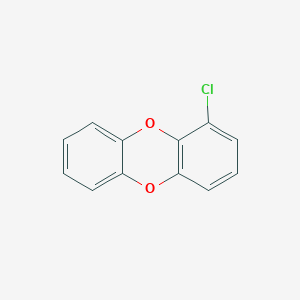

Structure

3D Structure

Properties

IUPAC Name |

1-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGRWRBGXENKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872020 | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-53-7, 35656-51-0 | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | polychlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Precursor Design

The Ullmann condensation reaction, employing copper catalysts, facilitates coupling of chlorophenols. Using 2-chlorophenol as a starting material, the hydroxyl group at position 1 and chlorine at position 2 could theoretically orient to form 1-CDD upon dimerization. However, competing reactions often yield mixed isomers, necessitating rigorous separation.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : 200–300°C to promote dehalogenation and coupling.

-

Catalyst : Copper(I) oxide or palladium complexes.

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Isomer Purity |

|---|---|---|---|---|

| Potassium 2-chlorophenate | Cu₂O | 250 | ~50 | 60–70% |

| 2-chlorophenol | Pd/C | 220 | 45 | 55% |

Thermal and Pyrolytic Methods

Pyrolysis of sodium or potassium chlorophenates offers a route to CDDs. For instance, sodium 2,3,4,6-tetrachlorophenate pyrolyzes to hexachlorodibenzo-p-dioxins. Applying this to 1-CDD synthesis would involve pyrolyzing sodium 2-chlorophenate under inert conditions.

Challenges in Selectivity

Thermal methods often produce isomer mixtures due to radical-mediated recombination. For example, pyrolysis of 2-chlorophenol at 400°C yields 1-CDD alongside 2-CDD and 2,7-DCDD. Fractional recrystallization or HPLC is required to isolate 1-CDD.

Direct Chlorination of Dibenzo-p-dioxin

Electrophilic aromatic chlorination using Cl₂ or SO₂Cl₂ can introduce chlorine at the 1-position. However, the lack of directing groups on the parent dioxin leads to poor regioselectivity.

Lewis Acid Catalysis

AlCl₃ or FeCl₃ directs chlorination to the para positions relative to oxygen bridges, favoring 2- and 3-positions over 1. Modified conditions (e.g., low temperature, diluted Cl₂) may enhance 1-substitution but remain inefficient.

Purification and Analytical Validation

Separation of 1-CDD from isomer mixtures relies on:

Chemical Reactions Analysis

Thermal Degradation of Chlorophenols

1-MCDD forms during oxidative thermal degradation of 2-chlorophenol (2-MCP) at 300–1,000°C. Key pathways include:

-

Radical-mediated dimerization : Surface-bound phenoxyl radicals (from 2-MCP oxidation) combine via Eley-Rideal mechanisms to form 1-MCDD .

-

Gas-phase tautomerization : Below 500°C, unimolecular tautomerization/HCl elimination converts 2-MCP-derived intermediates into 1-MCDD .

Product Yields from 2-MCP Oxidation (88 ppm, 2.0 s)

| Product | Yield Ranking | Temperature Range | Mechanism |

|---|---|---|---|

| 4,6-DCDF | 1st | 300–1,000°C | Radical abstraction |

| Dibenzo-p-dioxin (DD) | 2nd | >500°C | Molecular rearrangement |

| 1-MCDD | 3rd | 400–500°C | Tautomerization |

Atmospheric Oxidation with OH Radicals

1-MCDD reacts with hydroxyl radicals (OH) via addition mechanisms, with rate constants influenced by temperature and Cl substitution .

Rate Constants for OH Reactions

| Compound | Arrhenius Parameters (cm³/molecule·s) | k(298 K) (×10⁻¹² cm³/molecule·s) |

|---|---|---|

| Dibenzo-p-dioxin (DD) | 15.6 | |

| 1-MCDD | (single measurement) | 4.7 |

| 1,2,3,4-TCDD | 0.85 |

Key findings :

Reductive Dechlorination

Zero-valent zinc (Zn⁰) promotes stepwise dechlorination of higher chlorinated dioxins to 1-MCDD and ultimately DD .

Degradation Pathway of 1,2,3,4-TCDD

-

1,2,3,4-TCDD → 1,2,4-TrCDD (Half-life: 0.56 h)

-

1,2,4-TrCDD → 1,3-DCDD (Half-life: 5.71 h)

-

1,3-DCDD → 1-MCDD (Half-life: 41.53 h)

-

1-MCDD → DD (Half-life: >100 h)

Observed Rate Constants (25°C)

| Substrate | (h⁻¹) | Half-life (h) |

|---|---|---|

| 1,2,3,4-TCDD | 1.25 | 0.56 |

| 1,3-DCDD | 0.0167 | 41.53 |

| 1-MCDD | 0.0096 | 72.25 |

Surface-Mediated Reactions on Fly Ash

CuO/silica matrices catalyze 1-MCDD formation via:

-

Chemisorption : 2-MCP binds to Cu(II) sites, forming surface-stabilized phenoxyl radicals .

-

Dimerization : Radical coupling yields 1-MCDD, with Langmuir-Hinshelwood kinetics (negative reaction order) .

Product Distribution from 2-MCP on CuO/Silica

| Product | Yield Ranking | Mechanism |

|---|---|---|

| 4,6-DCDF | 1st | Radical abstraction |

| DD | 2nd | Molecular rearrangement |

| 1-MCDD | 3rd | Surface-mediated coupling |

Stability and Environmental Persistence

1-MCDD’s physicochemical properties contribute to its persistence :

| Property | Value |

|---|---|

| Aqueous solubility | |

| Octanol-water () | |

| Vapor pressure |

Low solubility and high favor bioaccumulation, while slow OH reactivity () prolongs atmospheric residence .

Scientific Research Applications

1-Chlorodibenzo-p-dioxin has several scientific research applications, including:

Environmental Testing: It is used as a standard for environmental testing to study the presence and impact of chlorinated dioxins in various ecosystems.

Toxicology Studies: Researchers use this compound to investigate the toxicological effects of chlorinated dioxins on human health and the environment.

Biodegradation Research: Studies on the biodegradation of this compound help understand the microbial processes that can break down these persistent pollutants.

Chemical Synthesis: It serves as a precursor or intermediate in the synthesis of other chlorinated organic compounds.

Mechanism of Action

The mechanism of action of 1-Chlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR), a transcription factor present in all cells . Upon binding to AHR, the compound activates the receptor, leading to changes in gene expression. This can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as other cellular responses .

The activation of AHR by this compound can lead to various biological effects, including oxidative stress, disruption of endocrine function, and promotion of carcinogenesis . The specific molecular targets and pathways involved in these effects are still under investigation, but they are believed to include the regulation of genes related to detoxification, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The toxicity and environmental behavior of PCDDs are critically dependent on the number and positions of chlorine atoms . Congeners with chlorination at the 2, 3, 7, or 8 positions exhibit significantly higher toxicity due to enhanced binding affinity to the aryl hydrocarbon receptor (AhR) . For example:

| Compound | CAS Number | Chlorine Positions | Molecular Weight (g/mol) | Toxicity (Relative to 2,3,7,8-TCDD) |

|---|---|---|---|---|

| 1-Chlorodibenzo-p-dioxin | 39227-53-7 | 1 | 218.64 | <0.0001 (Negligible TEF*) |

| 2,3,7,8-TCDD | 1746-01-6 | 2,3,7,8 | 321.96 | 1.0 (Reference TEF) |

| 1,2,3,7,8-PeCDD | 40321-76-4 | 1,2,3,7,8 | 356.42 | 0.5–1.0 |

| 1,3,7-Trichlorodibenzo-p-dioxin | 67028-17-5 | 1,3,7 | 287.52 | <0.0001 |

*Toxic Equivalency Factor (TEF): A measure of relative toxicity compared to 2,3,7,8-TCDD .

This compound lacks chlorine atoms in the critical lateral positions (2,3,7,8), resulting in negligible AhR activation and minimal toxicity . In contrast, 2,3,7,8-TCDD (the most toxic congener) disrupts immune function, enzyme induction, and cellular signaling even at parts-per-trillion levels .

Toxicological Profiles

- No significant evidence of carcinogenicity or immunotoxicity in human or animal studies .

- 2,3,7,8-TCDD: Extremely toxic (LD₅₀ in guinea pigs: ~1 µg/kg) with documented carcinogenic (Group 1 IARC) and immunosuppressive effects . Activates AhR, leading to dysregulation of genes like CYP1A1 and immune dysfunction .

Environmental Persistence and Degradation

- Atmospheric Reactivity :

The OH radical reaction rate constant for this compound is 1.3 × 10⁻¹² cm³/molecule·sec , slower than dichlorinated congeners, suggesting longer atmospheric persistence . - Hydrophobicity and Bioavailability :

Lower chlorination reduces adsorption to organic matter, increasing mobility in water systems compared to tetra- or penta-chlorinated dioxins .

Analytical Challenges

Separation of this compound from co-occurring PCDDs requires high-resolution gas chromatography-mass spectrometry (GC-MS) due to structural similarities with isomers like 2-Chlorodibenzo-p-dioxin (CAS: 39227-54-8) . Interference from matrix components (e.g., polychlorinated biphenyls) complicates quantification in environmental samples .

Biological Activity

1-Chlorodibenzo-p-dioxin (1-Cl-DiBD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and potential toxicity. This article explores the biological activity of 1-Cl-DiBD, focusing on its pharmacokinetics, toxicological effects, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClO

- CAS Number : 39227-53-7

- InChIKey : VGGGRWRBGXENKI-UHFFFAOYSA-N

This compound consists of two benzene rings connected by two oxygen atoms, with one chlorine atom substituted at the first position. The presence of chlorine atoms significantly influences its biological activity, particularly its affinity for the aryl hydrocarbon receptor (AhR).

Pharmacokinetics and Metabolism

The pharmacokinetics of 1-Cl-DiBD indicates that it is absorbed through various routes, including oral and dermal exposure. Once in the body, it undergoes metabolic processes primarily in the liver, where it can be biotransformed into more hydrophilic metabolites for excretion. The compound exhibits a high lipophilicity, leading to bioaccumulation in fatty tissues.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Lipophilic (fatty tissues) |

| Metabolism | Hepatic (Phase I and II) |

| Elimination Half-life | Variable (days to weeks) |

Biological Activity and Toxicity

1-Cl-DiBD exhibits a range of biological activities primarily through its interaction with the AhR. This receptor mediates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation.

The primary mechanism by which 1-Cl-DiBD exerts its effects involves:

- AhR Activation : Binding to AhR leads to the transcription of cytochrome P450 enzymes that metabolize xenobiotics.

- Genotoxicity : Although not directly genotoxic, it can promote genotoxic events through oxidative stress and inflammation.

- Endocrine Disruption : Alters hormonal signaling pathways, impacting reproductive health.

Toxicological Effects

Research indicates that exposure to 1-Cl-DiBD can lead to several adverse health outcomes:

- Reproductive Toxicity : Impaired fertility and developmental anomalies in animal models.

- Carcinogenic Potential : While not classified as a direct carcinogen, it may contribute to tumor promotion under certain conditions.

- Immunotoxicity : Suppression of immune responses leading to increased susceptibility to infections.

Case Studies

A notable study observed reproductive effects in rats exposed to low doses of 1-Cl-DiBD over several generations. The results indicated a significant decrease in litter size and an increase in developmental defects among offspring .

Comparative Biological Activity

In comparison to other dioxins, 1-Cl-DiBD exhibits lower toxicity than the most potent congener, 2,3,7,8-TCDD. However, its biological activity is still significant enough to warrant concern regarding environmental exposure.

Table 2: Comparative Toxicity of Dioxins

| Compound | Toxicity (TEF) |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 |

| This compound | 0.01 |

| Other chlorinated dioxins | Varies |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1-Chlorodibenzo-p-dioxin in environmental samples?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard for detecting chlorinated dioxins. Photolytic degradation followed by pattern recognition techniques can enhance isomer specificity at trace levels (e.g., 1 ng) . For quantification, use certified reference materials (e.g., 50 µg/mL solutions in isooctane) to ensure accuracy .

| Key Analytical Parameters | Details |

|---|---|

| Detection Limit | 1 ng (via GC/MS) |

| Reference Material (this compound) | CAS No. 39227-53-7; D-101N (neat) |

Q. How do physicochemical properties of this compound influence its environmental behavior?

- Methodological Answer : Key properties include hydrophobicity (log Kow), vapor pressure, and half-life. These dictate its persistence in soil and bioaccumulation potential. For instance, systematic surveys of chlorinated dioxins in soil highlight correlations between chlorine substitution patterns and degradation rates .

| Physicochemical Properties | Values/Characteristics |

|---|---|

| Chemical Formula | C₁₂HCl₇O₂ |

| SMILES Notation | c1(Cl)c(Cl)c(Cl)c(Cl)c2c1Oc1c(...) |

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in toxicological data (e.g., carcinogenicity vs. non-carcinogenicity) for this compound?

- Methodological Answer : Use a tiered approach:

Systematic Reviews : Extract and compare data from cohort studies (e.g., industrial or accident-based cohorts) using standardized forms to assess exposure-response relationships .

Mechanistic Studies : Evaluate aryl hydrocarbon receptor (AhR) activation in vitro to differentiate this compound’s potency from other dioxins .

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between epidemiological and animal data .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound under varying climatic conditions?

- Methodological Answer :

- Field Studies : Conduct longitudinal soil sampling in diverse ecosystems (e.g., temperate vs. tropical) to measure half-life variations .

- Lab Simulations : Use photolytic degradation chambers to study isomer-specific breakdown products under UV exposure .

- Data Synthesis : Apply meta-analysis to integrate findings from heterogeneous studies, accounting for variables like organic carbon content and microbial activity .

Q. What methodologies are suitable for elucidating the thermodynamic stability of this compound during synthesis or combustion processes?

- Methodological Answer :

-

Calorimetry : Measure standard enthalpy of formation (ΔHf°) via combustion experiments. For example, this compound’s ΔHf° is experimentally determined using precision calorimetric techniques .

-

Computational Chemistry : Perform density functional theory (DFT) calculations to predict stability relative to other chlorinated isomers .

Thermodynamic Data Value (kJ/mol) ΔHf° (this compound) Experimentally derived from combustion studies

Methodological Guidance for Research Design

Q. How should researchers formulate hypothesis-driven questions for studying this compound’s mechanisms of toxicity?

- Framework : Apply the PICO framework:

- Population : In vitro cell lines (e.g., hepatocytes) or in vivo models (e.g., rodents).

- Intervention : Dose ranges mimicking environmental exposure.

- Comparison : Non-chlorinated dioxin controls.

- Outcome : AhR activation, oxidative stress markers, or DNA damage .

Q. What strategies can address challenges in synthesizing pure isomers of this compound for experimental studies?

- Methodological Answer :

- Synthetic Chemistry : Optimize chlorination reactions using catalytic systems to minimize byproducts .

- Purification : Employ preparative HPLC with chiral columns to isolate isomers .

Data Analysis and Interpretation

Q. How should conflicting data on this compound’s bioaccumulation factors (BAFs) in aquatic ecosystems be analyzed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.